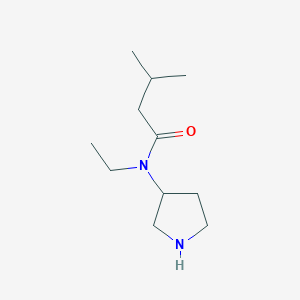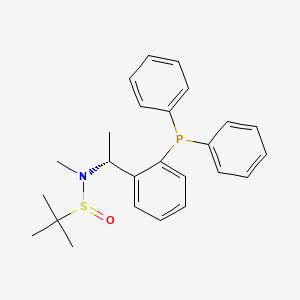
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid is an organic compound with a complex structure that includes multiple carboxylic acid and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the hydrothermal reaction of transition-metal salts with tripodal tricarboxylic acids. For example, the reaction of 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid with metal salts under hydrothermal conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of hydrothermal synthesis and coordination polymer formation can be adapted for large-scale production. This typically involves the use of high-pressure reactors and controlled temperature conditions to ensure the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of coordination polymers and metal-organic frameworks.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with unique opto-electronic properties.
Mecanismo De Acción
The mechanism of action of 2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid involves its ability to form stable complexes with metal ions. These complexes can exhibit unique properties, such as enhanced stability and reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
3,5-bis(3,4-dicarboxyphenoxy)benzoic acid: Similar structure with additional carboxylic acid groups.
2-(4-hydroxyphenylazo)benzoic acid: Contains an azo group and is used in mass spectrometry.
Uniqueness
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid is unique due to its specific arrangement of carboxylic acid and hydroxyl groups, which allows it to form stable coordination complexes with metal ions. This property makes it particularly useful in the synthesis of coordination polymers and metal-organic frameworks.
Propiedades
Fórmula molecular |
C21H14O8 |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C21H14O8/c22-17-5-2-11(8-15(17)20(26)27)10-1-4-13(14(7-10)19(24)25)12-3-6-18(23)16(9-12)21(28)29/h1-9,22-23H,(H,24,25)(H,26,27)(H,28,29) |
Clave InChI |
ASAOJPNOEUMWCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)


![N-benzyl-N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13642749.png)







